5-Bromo-2-chloro-N-isopropylbenzamide
Overview
Description
Molecular Structure Analysis
The InChI code for Isopropyl 5-bromo-2-chlorobenzamide is1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
Isopropyl 5-bromo-2-chlorobenzamide has a density of 1.4±0.1 g/cm^3, a boiling point of 327.9±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.0±3.0 kJ/mol and a flash point of 152.1±25.1 °C .Scientific Research Applications
Environmental Degradation and By-products
Research has shown the degradation process of related compounds in water treatment, highlighting the formation of by-products during reactions with oxidants like chlorine. This process is significantly affected by the presence of bromide ions, leading to a faster decay of the parent compound and a shift towards more brominated by-products. Such studies are crucial for understanding the environmental fate of these chemicals and for developing safer water treatment methods (Mascolo et al., 2001).
Pesticide Movement in Soils
Investigations into the behavior of pesticides in soil have been carried out, focusing on how different conditions affect their mobility and availability for leaching into groundwater. This research is important for assessing the environmental impact of pesticide use and for improving agricultural practices to minimize contamination (Beulke et al., 2004).
Chemical Synthesis and Intermediates
Studies on the synthesis of specific halogenated compounds have provided insights into creating valuable intermediates for further chemical synthesis. These findings are essential for the development of new materials and drugs, showing the versatility and utility of halogenated compounds in organic synthesis (Wu et al., 2022).
Safety and Hazards
This compound is considered hazardous. It has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Isopropyl 5-bromo-2-chlorobenzamide are currently unknown
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C9, and CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
Isopropyl 5-bromo-2-chlorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions . The nature of these interactions is primarily through binding to the active sites of the enzymes, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
Isopropyl 5-bromo-2-chlorobenzamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of Isopropyl 5-bromo-2-chlorobenzamide involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of metabolic products . Furthermore, Isopropyl 5-bromo-2-chlorobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl 5-bromo-2-chlorobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Isopropyl 5-bromo-2-chlorobenzamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Isopropyl 5-bromo-2-chlorobenzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, Isopropyl 5-bromo-2-chlorobenzamide can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
Isopropyl 5-bromo-2-chlorobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by inhibiting these enzymes, leading to changes in the levels of metabolites. Additionally, Isopropyl 5-bromo-2-chlorobenzamide can influence the activity of cofactors involved in metabolic reactions.
Transport and Distribution
The transport and distribution of Isopropyl 5-bromo-2-chlorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, Isopropyl 5-bromo-2-chlorobenzamide can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
Isopropyl 5-bromo-2-chlorobenzamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, as it may interact with different biomolecules in various subcellular environments.
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZPGFQOYCJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406567 | |
Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849898-48-2 | |
Record name | ISOPROPYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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